molecular formula C10H17N3O2 B168248 (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate CAS No. 1217650-60-6

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B168248
CAS No.: 1217650-60-6
M. Wt: 211.26 g/mol
InChI Key: CBFXRUGJRMBDFG-MRVPVSSYSA-N
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Description

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-cyanopiperazine-1-carboxylate with a suitable chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at controlled temperatures to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 3-cyanopiperazine-1-carboxylate
  • ®-Benzyl 3-cyanopiperazine-1-carboxylate
  • (S)-Benzyl 3-cyanopiperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is unique due to its specific tert-butyl and cyanide groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

tert-butyl (3S)-3-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXRUGJRMBDFG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650674
Record name tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217650-60-6
Record name tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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